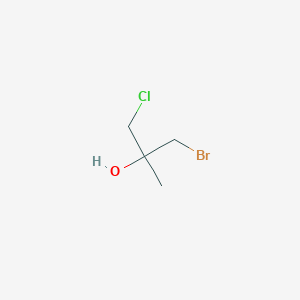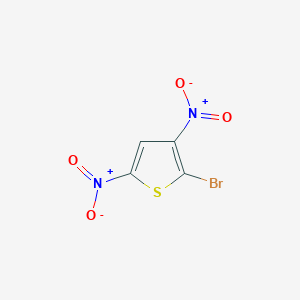
2-(Trifluoromethyl)propionaldehyde
Overview
Description
2-(Trifluoromethyl)propionaldehyde is an organic compound with the molecular formula C4H5F3O. It is characterized by the presence of a trifluoromethyl group attached to a propionaldehyde backbone. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)propionaldehyde can be synthesized through several methods. One common approach involves the reaction of trifluoropropene with carbon monoxide in the presence of a catalyst . Another method includes the use of trifluoromethyl-heteroatom anions in a modular flow platform, which facilitates the rapid generation of trifluoromethyl-containing molecules .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of cesium fluoride as a primary fluorine source in combination with readily available organic precursors is a notable method for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)propionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like fluorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution often involves reagents like tetrabutylammonium fluoride and hydrofluoric acid.
Major Products:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)propionaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)propionaldehyde exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can modulate enzyme activity and binding affinity through its strong electron-withdrawing properties, affecting metabolic stability and bioavailability .
Comparison with Similar Compounds
- 3,3,3-Trifluoropropionaldehyde hydrate
- Trifluoroacetaldehyde monohydrate
- Trifluoroacetaldehyde ethyl hemiacetal
- 2-(Trifluoromethyl)pyrazine
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness: 2-(Trifluoromethyl)propionaldehyde stands out due to its specific structural configuration, which imparts unique reactivity and stability compared to other trifluoromethyl-containing aldehydes. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMHPBDSYKXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381967 | |
| Record name | 3,3,3-trifluoro-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58928-28-2 | |
| Record name | 3,3,3-trifluoro-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3,3,3-trifluoropropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B1621080.png)


![2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane](/img/structure/B1621084.png)





![N'1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B1621091.png)


![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)
